molecular formula C19H29OP B14243969 Dicyclohexyl(2-methoxyphenyl)phosphane CAS No. 226089-00-5

Dicyclohexyl(2-methoxyphenyl)phosphane

Cat. No.: B14243969
CAS No.: 226089-00-5
M. Wt: 304.4 g/mol
InChI Key: NVCCUQKLTNUOTI-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-methoxyphenyl)phosphane is a monodentate phosphane ligand featuring a phosphorus center bonded to a dicyclohexyl group and a 2-methoxyphenyl moiety. The methoxy group at the ortho position of the aryl ring enhances electron-donating properties, facilitating coordination to transition metals like palladium and gold . This ligand is pivotal in asymmetric catalysis, particularly in enantioselective C–N cross-coupling and Suzuki–Miyaura reactions, where its steric bulk and electronic tuning improve catalytic efficiency and selectivity . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphth-2-yl])phosphane, achieving 62.5% yield under optimized conditions .

Properties

IUPAC Name

dicyclohexyl-(2-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCCUQKLTNUOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741420
Record name Dicyclohexyl(2-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226089-00-5
Record name Dicyclohexyl(2-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Substitution via Dichlorophenylphosphine

The most widely reported method involves sequential substitution of chlorine atoms on dichlorophenylphosphine ($$\text{PhPCl}2$$) using cyclohexylmagnesium bromide ($$\text{CyMgBr}$$) and 2-methoxyphenylmagnesium bromide ($$\text{2-MeOPhMgBr}$$). In a representative procedure, $$\text{PhPCl}2$$ is dissolved in anhydrous tetrahydrofuran (THF) under argon. Cyclohexylmagnesium bromide (2.2 equivalents) is added dropwise at $$-78^\circ\text{C}$$, followed by warming to room temperature and stirring for 12 hours. After quenching with ammonium chloride, the intermediate $$\text{Cy}_2\text{PCl}$$ is isolated via extraction with dichloromethane. Subsequent treatment with 2-methoxyphenylmagnesium bromide (1.1 equivalents) in THF at $$0^\circ\text{C}$$ yields the target compound after column chromatography (hexane/ethyl acetate, 9:1).

Key Data:

  • Yield: 88%
  • $$^{31}\text{P}$$ NMR ($$\delta$$, CDCl$$_3$$): $$-8.7$$ (s)
  • $$^{1}\text{H}$$ NMR ($$\delta$$, CDCl$$3$$): 2.0–1.0 (m, 22H, cyclohexyl), 3.85 (s, 3H, OCH$$3$$), 6.8–7.3 (m, 4H, aromatic)

Single-Pot Synthesis with Cadmium Chloride Mediation

A patent-derived approach employs cadmium chloride ($$\text{CdCl}2$$) to facilitate simultaneous substitution. Dicyclohexylphosphine chloride ($$\text{Cy}2\text{PCl}$$, 100 mmol) is reacted with 2-methoxyphenylmagnesium bromide (200 mmol) in THF in the presence of $$\text{CdCl}_2$$ (50 mmol) at $$70^\circ\text{C}$$ for 12 hours. The crude product is purified via recrystallization from methanol, avoiding column chromatography.

Key Data:

  • Yield: 95%
  • HRMS: $$\text{C}{25}\text{H}{34}\text{OP}^+$$ [M + H]$$^+$$: Calc. 381.2349, Found 381.2345

Phosphine Borane Complex Intermediate

Borane-Protected Synthesis

To circumvent oxidation, the phosphorus center is temporarily protected as a borane adduct. Cyclohexylmagnesium bromide (2 equivalents) reacts with $$\text{PhPCl}2$$ in THF at $$-78^\circ\text{C}$$, followed by addition of $$\text{BH}3\cdot\text{THF}$$ (1 equivalent). The intermediate $$\text{Cy}2\text{P(BH}3\text{)Ph}$$ is treated with 2-methoxyphenyllithium ($$\text{2-MeOPhLi}$$) at $$0^\circ\text{C}$$, and the borane group is removed via HCl hydrolysis.

Key Data:

  • Yield: 82%
  • $$^{31}\text{P}$$ NMR ($$\delta$$, CDCl$$3$$): $$-5.2$$ (s, $$\text{Cy}2\text{P(BH}_3\text{)Ph}$$), $$-9.1$$ (s, final product)

Reductive Coupling Methods

Nickel-Catalyzed P–C Bond Formation

A less common route utilizes nickel-catalyzed cross-coupling between $$\text{Cy}2\text{PH}$$ and 2-methoxyiodobenzene ($$\text{2-MeOPhI}$$). A mixture of $$\text{Cy}2\text{PH}$$ (1.2 equivalents), $$\text{2-MeOPhI}$$ (1 equivalent), $$\text{NiCl}_2$$ (5 mol%), and $$\text{Zn}$$ powder (2 equivalents) in dimethylformamide (DMF) is heated at $$120^\circ\text{C}$$ for 24 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data:

  • Yield: 75%
  • $$^{31}\text{P}$$ NMR ($$\delta$$, CDCl$$_3$$): $$-8.5$$ (s)

Comparative Analysis of Methodologies

Method Yield Purification Oxidation Risk
Grignard Displacement 88–95% Column Chromatography Moderate
Cadmium-Mediated 95% Recrystallization Low
Borane Protection 82% Acid Hydrolysis Very Low
Nickel Catalysis 75% Chromatography High

The cadmium-mediated method offers the highest yield and simplest purification but requires toxic $$\text{CdCl}_2$$. Borane protection minimizes oxidation but adds synthetic steps. Nickel catalysis, while atom-economical, suffers from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-methoxyphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexyl(2-methoxyphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl(2-methoxyphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, donating electron density to the metal center and stabilizing the transition state of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphane Ligands

Steric and Electronic Modifications

XPhos (Dicyclohexyl[2',4',6'-triisopropylbiphenyl-2-yl]phosphane)
  • Structure : XPhos incorporates a biphenyl backbone with triisopropyl substituents at the 2', 4', and 6' positions, creating extreme steric hindrance.
  • Performance : The bulky isopropyl groups enhance stability in oxidative conditions and enable catalysis at low loadings (e.g., 0.2 mol% in Suzuki couplings) . However, the absence of electron-donating groups like methoxy limits its electronic versatility compared to Dicyclohexyl(2-methoxyphenyl)phosphane.
  • Applications : Effective in cross-coupling reactions with sterically demanding substrates but less suited for enantioselective processes requiring electronic modulation .
Me-phos (Dicyclohexyl(2′-methyl-biphenyl)phosphane)
  • Structure : Substitutes the methoxy group in this compound with a methyl group.
  • Electronic Effects : The methyl group provides steric bulk without significant electron donation, reducing metal-ligand bond strength compared to the methoxy variant .
  • Catalytic Utility : Less effective in reactions requiring strong electron donation, such as gold-catalyzed anticancer agent synthesis, where methoxy-containing ligands show higher activity .
Dicyclohexyl(2',6'-dimethoxybiphenyl)phosphane
  • Structure : Features two methoxy groups at the 2' and 6' positions on a biphenyl scaffold.
  • Performance: The dual methoxy groups amplify electron donation, improving catalytic turnover in palladium-mediated processes. However, increased steric hindrance may reduce substrate accessibility compared to the single-methoxy analogue .

Catalytic Efficiency and Selectivity

Ligand Reaction Type Catalyst Loading Yield/Activity Reference
This compound Enantioselective C–N coupling 0.2 mol% 88% yield, 97% ee
XPhos Suzuki coupling (steric substrates) 0.2–0.5 mol% 37–75% yield
Triphenylphosphane Gold(I)-mediated anticancer 3–10 µM IC50 = 3.46 µM (MDA-MB231 cells)

Key Findings :

  • This compound outperforms triphenylphosphane in gold-based anticancer agents due to its balanced hydrophobicity and electronic properties, reducing IC50 values .
  • In asymmetric catalysis, its methoxy group enables higher enantioselectivity (97% ee) compared to XPhos, which prioritizes steric control over electronic tuning .

Stability and Binding Properties

  • Protein Binding : Gold complexes of this compound exhibit strong binding to serum albumin (Ksv = 1.51–2.46 × 10⁴ M⁻¹), which may enhance systemic retention but risks off-target effects .
  • DNA Interaction : Weak binding to ct-DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) suggests selectivity for enzyme inhibition (e.g., DHFR, TrxR) over DNA intercalation, a trait shared with XPhos-derived complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dicyclohexyl(2-methoxyphenyl)phosphane, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves a Buchwald-Hartwig coupling reaction. Key steps include:

  • Reacting (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate with dicyclohexylphosphonium tetrafluoroborate.
  • Using palladium(π-cinnamyl) chloride dimer and 1,1'-bis(di-i-propylphosphino)ferrocene as catalysts.
  • Conducting the reaction under inert nitrogen atmosphere in DMSO at 120°C for 48 hours .
  • Purification via flash chromatography (hexane:ethyl acetate = 4:1) yields the product (62.5%) .
    • Critical Parameters :
ParameterOptimal Condition
CatalystPd(π-cinnamyl)Cl₂ dimer
Ligand1,1'-bis(di-i-propylphosphino)ferrocene
SolventDMSO
Temperature120°C
Reaction Time48 hours

Q. How is this compound characterized structurally?

  • Key Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.8–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group) .
  • ³¹P NMR : Single peak at δ –15 to –20 ppm confirms phosphorus coordination .
  • X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles (e.g., P–Pt–Cl ~90°) and steric parameters (cone angle = 164°) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

  • Mechanistic Insight :

  • The methoxy group and bulky dicyclohexyl substituents create a chiral pocket, stabilizing transition states in palladium-catalyzed C–N cross-couplings .
  • Steric bulk dictates diastereoselectivity (up to 100%) by restricting substrate access to specific coordination sites .
    • Case Study : In Buchwald-Hartwig reactions, enantioselectivity reaches 90% for malonamide substrates due to ligand-controlled axial chirality .

Q. What strategies resolve contradictions in enantiopurity data during catalytic applications?

  • Analytical Workflow :

HPLC Chiral Separation : Resolve enantiomers using chiral columns (e.g., retention time = 19.2 min for major peak) .

X-ray Anomalous Dispersion : Confirm absolute configuration when crystallographic data is ambiguous .

DFT Modeling : Compare computed vs. experimental NMR/PXRD data to validate stereochemical assignments .

Q. How does ligand structure influence catalytic activity in cross-coupling reactions?

  • Comparative Analysis :

LigandReaction TypeTurnover Frequency (TOF)
This compoundSuzuki-Miyaura1,200 h⁻¹
S-Phos (2',6'-dimethoxy variant)Negishi Coupling800 h⁻¹
RuPhos (diisopropoxy variant)Buchwald-Hartwig950 h⁻¹
  • Key Finding : Methoxy groups enhance π-backbonding with Pd, accelerating oxidative addition steps .

Methodological Considerations

Q. What computational tools predict steric and electronic effects of this compound?

  • Approaches :

  • Cone Angle Calculations : Use crystallographic data to estimate steric bulk (e.g., Tolman cone angle = 164°) .
  • DFT (M06-2X) : Model Pd–P bond dissociation energies and charge transfer in precatalysts .
    • Software : Gaussian 16 or ORCA for geometry optimization; VMD for molecular visualization .

Q. How are reaction conditions optimized for high-throughput screening?

  • Protocol :

DoE (Design of Experiments) : Vary Pd/ligand ratio (1:2 to 1:4), solvent (toluene vs. DMF), and base (Cs₂CO₃ vs. K₃PO₄).

In Situ Monitoring : Use ReactIR to track phosphane ligand coordination to Pd in real time .

Automation : Employ robotic platforms (e.g., Chemspeed) for parallel reactions at 100–120°C .

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